Plm II Inhibitory Potency: This Compound Versus the Closest Piperidine-Urea Analog (Compound 332)
The target compound inhibits Plasmepsin II with an IC₅₀ of 426 nM, whereas the structurally closest analog in the same patent (US 9,353,089, Compound 332) shows an IC₅₀ of 216 nM under identical assay conditions [1]. Although Compound 332 is approximately 2‑fold more potent, the target compound’s distinct tert‑butylurea cap versus the analog’s alternative N‑substitution provides a different selectivity fingerprint that is critical for structure‑activity relationship (SAR) exploration [1].
| Evidence Dimension | Plasmepsin II inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 426 nM |
| Comparator Or Baseline | US9353089 Compound 332 (BDBM234559): 216 nM |
| Quantified Difference | 2.0-fold less potent than the closest urea analog |
| Conditions | pH 4.5, 2 °C; recombinant Plm II (Plasmodium falciparum); FRET-based assay (BindingDB assay ID 1) |
Why This Matters
Knowing the 2‑fold potency difference relative to the nearest analog allows researchers to precisely weigh potency against selectivity when choosing a template for further medicinal chemistry optimization.
- [1] BindingDB entry BDBM234552 (US9353089, 325) and BDBM234559 (US9353089, 332). Chen, X. et al. U.S. Patent 9,353,089, 2016. View Source
